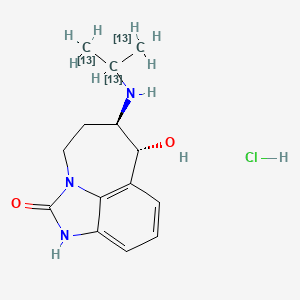

Zilpaterol-13C3 Hydrochloride

Description

Contextual Background of Zilpaterol (B38607) Research in Animal Science

Zilpaterol hydrochloride is recognized as a β-adrenergic agonist. apvma.gov.au In animal science, particularly in the beef industry, it has been investigated for its effects on livestock. nih.govmdpi.commdpi.comnih.govunl.eduresearchgate.net Research has explored its impact on factors such as body weight gain, feed efficiency, and carcass characteristics in cattle. mdpi.comnih.govunl.eduresearchgate.net Studies have shown that zilpaterol can increase carcass leanness and dressing percentage. apvma.gov.aunih.gov

The use of zilpaterol in livestock production has prompted the need for reliable analytical methods to monitor its presence in animal-derived products. This ensures compliance with regulatory standards and provides a means to study the compound's pharmacokinetics.

Significance of Stable Isotope Labeling in Chemical and Biological Investigations

Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are incorporated into molecules. metsol.comiris-biotech.desymeres.com This labeling does not significantly alter the chemical properties of the compound but increases its molecular weight. nih.gov This mass difference is the key to its utility in analytical chemistry.

In drug metabolism and pharmacokinetic studies, stable isotope-labeled compounds are essential for:

Accurate Quantification: They are used as internal standards in mass spectrometry to correct for variations in sample preparation and instrument response, leading to more precise measurements. iris-biotech.desymeres.com

Metabolite Identification: Labeled compounds help in tracing the metabolic fate of a drug in complex biological samples like blood and urine. nih.gov

Pharmacokinetic Analysis: Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high accuracy. iris-biotech.de

The use of stable isotopes like ¹³C is considered safe as they are not radioactive. metsol.comnih.gov

Research Rationale and Scope for Zilpaterol-13C3 Hydrochloride Applications

The primary rationale for the use of this compound is to serve as a reliable internal standard for the quantitative analysis of zilpaterol. clearsynth.comclearsynth.comavantorsciences.comsigmaaldrich.com Its application is crucial in analytical method development and validation for detecting zilpaterol residues in various samples. clearsynth.comclearsynth.com

The scope of its application includes:

Regulatory Monitoring: Ensuring that zilpaterol levels in food products comply with established maximum residue limits.

Pharmacokinetic Studies: Investigating how zilpaterol is processed and eliminated by the animal body.

Environmental Analysis: Detecting potential environmental contamination.

The availability of this stable isotope-labeled standard enhances the reliability and accuracy of scientific data related to zilpaterol.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ¹³C₃C₁₁H₁₉N₃O₂ · HCl | sigmaaldrich.com |

| CAS Number | 1613439-55-6 | avantorsciences.comsigmaaldrich.comauftragssynthese.com |

| Molecular Weight | 300.76 g/mol | sigmaaldrich.com |

| Appearance | White to practically white powder | nacchemical.com |

| Solubility | Very soluble in water | nacchemical.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H20ClN3O2 |

|---|---|

Molecular Weight |

300.76 g/mol |

IUPAC Name |

(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1; |

InChI Key |

GIEFXLLRTJNFGT-JHASHKGTSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Zilpaterol 13c3 Hydrochloride

Methodologies for Stable Isotope Incorporation

The synthesis of Zilpaterol-13C3 Hydrochloride involves the strategic incorporation of three carbon-13 (¹³C) atoms into the zilpaterol (B38607) molecule. This process requires a multi-step chemical synthesis where an isotopically enriched precursor is introduced at a suitable stage.

Strategies for ¹³C Enrichment Pathways

The primary strategy for ¹³C enrichment in a complex organic molecule like zilpaterol is through chemical synthesis utilizing commercially available, simple ¹³C-labeled starting materials alfa-chemistry.com. The position of the isotopic labels in "Zilpaterol-13C3" commonly refers to the isopropyl group, as this provides a stable and synthetically accessible location for the introduction of the ¹³C atoms.

General strategies for ¹³C enrichment include:

Use of Labeled Building Blocks: Incorporating small, commercially available molecules enriched with ¹³C. For the isopropyl group, a potential precursor would be ¹³C-labeled acetone or isopropyl iodide.

Grignard Reactions: A Grignard reagent can be reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to introduce a labeled carboxylic acid group, which can then be further modified alfa-chemistry.com.

Biosynthetic Methods: While less common for synthetic pharmaceuticals, some complex molecules can be produced in biological systems (e.g., bacteria or yeast) fed with a ¹³C-labeled carbon source like ¹³C-glucose. This method is particularly useful for producing uniformly labeled biomolecules alfa-chemistry.com. For Zilpaterol-13C3, chemical synthesis is the standard approach.

The selection of the enrichment pathway depends on the availability of labeled precursors, the stability of the label throughout the reaction sequence, and the desire to avoid isotopic scrambling.

Chemical Reaction Pathways for Labeled Compound Synthesis

While the precise, proprietary synthesis route for commercially available this compound is not publicly disclosed, a plausible pathway can be inferred from the known synthesis of unlabeled zilpaterol and standard isotopic labeling techniques. The synthesis of the core zilpaterol structure has been described in various patents google.com. The key is to introduce the ¹³C₃-isopropyl group at the appropriate step.

A likely synthetic approach involves the reaction of an advanced zilpaterol intermediate, which has a primary or secondary amine, with a ¹³C-labeled isopropylating agent. For example, the intermediate 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk] nih.gov-benzazepin-2[1H]-one could be reacted with ¹³C₃-acetone under conditions of reductive amination.

Illustrative Reaction Step: Intermediate Amine + [¹³C₃]-Acetone + Reducing Agent → [¹³C₃-isopropyl]-Amine Product (Zilpaterol-13C3)

This method ensures the specific placement of the three ¹³C atoms onto the isopropyl group. The final product is then converted to its hydrochloride salt to improve stability and solubility.

Characterization of Isotopic Purity and Enrichment

After synthesis, it is crucial to determine the isotopic purity and the degree of ¹³C enrichment in the this compound. This characterization ensures its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is the primary technique for this analysis almacgroup.comresearchgate.net.

The general procedure for characterization involves:

Mass Spectrometric Analysis: The labeled compound is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often with a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high mass accuracy and resolution almacgroup.comresearchgate.net. This allows for the clear separation of peaks corresponding to the unlabeled (M+0), single ¹³C (M+1), double ¹³C (M+2), and triple ¹³C (M+3) isotopologues.

Correction for Natural Abundance: The raw data must be corrected for the natural isotopic abundance of all elements (C, H, N, O) in the molecule. The natural abundance of ¹³C is approximately 1.1%. This correction is essential to accurately calculate the enrichment from the labeling process itself nih.govresearchgate.netresearchgate.net.

Calculation of Isotopic Enrichment: The isotopic purity is determined by comparing the measured isotopic distribution of the labeled compound to the theoretical distribution calculated for various enrichment levels. This is often done using linear regression to find the best fit nih.govresearchgate.net. The enrichment is typically expressed as the percentage of the M+3 isotopologue relative to all other isotopologues.

The data below illustrates a hypothetical result from an HRMS analysis used to determine isotopic enrichment.

| Isotopologue | Expected Mass (m/z) | Measured Relative Intensity (%) | Corrected Relative Abundance (%) | Specification |

|---|---|---|---|---|

| M+0 (Unlabeled) | 262.1550 | 0.5 | < 1.0 | Minimal |

| M+1 | 263.1584 | 0.8 | < 1.0 | Minimal |

| M+2 | 264.1617 | 1.2 | < 2.0 | Minimal |

| M+3 (¹³C₃) | 265.1651 | 97.5 | > 95.0 | Primary Labeled Species |

This interactive table presents hypothetical data for the characterization of Zilpaterol-13C3, demonstrating high isotopic enrichment.

Role of this compound as an Analytical Internal Standard

The primary and most critical application of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of zilpaterol residues in various biological and environmental matrices isolife.nlnih.gov.

Principle of Isotope Dilution: IDMS is considered a gold-standard quantitative technique nih.gov. The method involves adding a known amount of the stable isotope-labeled standard (Zilpaterol-13C3) to the sample at the earliest stage of analysis (e.g., during extraction). The labeled standard is chemically identical to the analyte (unlabeled zilpaterol) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

Advantages of using Zilpaterol-13C3 as an internal standard:

Correction for Matrix Effects: Biological samples like animal tissues can contain interfering substances that suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the labeled standard is affected by these matrix effects in the same way as the native analyte, their ratio remains constant, allowing for accurate quantification.

Compensation for Sample Loss: Any loss of analyte during the multi-step extraction and clean-up procedures is corrected for, as the labeled internal standard is lost at the same rate.

Improved Accuracy and Precision: By relying on the ratio of the mass spectrometric signals of the analyte to the internal standard, the method significantly improves the accuracy, precision, and reproducibility of the measurement compared to external calibration methods nih.govresearchgate.net.

This compound is particularly valuable for regulatory monitoring and food safety testing, where low levels of zilpaterol must be detected and quantified with high confidence in complex food matrices.

The table below summarizes typical analytical methods where a labeled zilpaterol internal standard is employed.

| Analytical Technique | Matrix | Purpose | Reference Finding |

|---|---|---|---|

| LC-MS/MS | Bovine Liver, Kidney, Muscle | Residue Depletion Studies | Enables highly specific and sensitive quantification for food safety assessment. nih.govnih.govresearchgate.net |

| LC-HRMS (Q-Orbitrap) | Bovine Tissues (Heart, Meat) | Regulatory Monitoring | Provides high-confidence identification and quantification of zilpaterol residues. nih.govresearchgate.net |

| LC-MS/MS | Human/Animal Urine | Doping Control / Metabolism Studies | Allows for accurate measurement of zilpaterol excretion profiles. researchgate.net |

| LC-MS/MS | Animal Feed | Feed Quality Control | Ensures correct dosage and prevents cross-contamination in animal feed production. |

This interactive table outlines the key applications of labeled zilpaterol as an internal standard in various analytical contexts.

Advanced Analytical Methodologies for Zilpaterol and Its Metabolites Utilizing Zilpaterol 13c3 Hydrochloride As Internal Standard

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the gold standard for the confirmatory analysis of Zilpaterol (B38607). The use of a stable isotope-labeled internal standard like Zilpaterol-13C3 Hydrochloride is fundamental to these methods, as it effectively corrects for variations in sample preparation and instrumental response.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of Zilpaterol residues in various samples, including animal tissues, urine, and feces. researchgate.netresearchgate.net The methodology involves chromatographic separation followed by detection using a mass spectrometer, often operating in the positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM). nih.gov

In a typical workflow, tissue samples are homogenized, fortified with an internal standard, and extracted using solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol. fao.orgusda.gov Cleanup steps are crucial to remove matrix interferences and often employ solid-phase extraction (SPE) with cartridges such as Oasis® MCX or a combination of octadecylsilanized (ODS) and benzenesulfonic-propylsilanized silica (B1680970) gel cartridges. fao.orgmhlw.go.jpnih.gov The final extract is then analyzed by the LC-MS/MS system. fao.org

Validation studies for these methods demonstrate excellent performance. For instance, a method for bovine liver and muscle tissue reported extraction recoveries of 78% and 82%, respectively. fao.org Another fully validated method for plasma, muscle, liver, and kidney showed good linearity and average recoveries of 97% or greater for all matrices. nih.gov The limits of quantification (LOQ) are consistently low, often around 0.250 µg/kg for tissues, ensuring detection of trace-level residues. fao.org

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Zilpaterol

| Parameter | Bovine Liver | Bovine Muscle | Plasma | Kidney |

| Extraction Recovery | 78% fao.org | 82% fao.org | ≥ 97% nih.gov | ≥ 97% nih.gov |

| Limit of Detection (LOD) | 0.0479 µg/kg fao.org | 0.0448 µg/kg fao.org | Not Reported | Not Reported |

| Limit of Quantitation (LOQ) | 0.250 µg/kg fao.org | 0.250 µg/kg fao.org | 0.2 µg/kg researchgate.net | Not Reported |

| Linearity (Correlation Coefficient) | > 0.99 nih.gov | > 0.99 nih.gov | > 0.99 nih.gov | > 0.99 nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, offers faster analysis times and improved separation efficiency. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for Zilpaterol analysis. This technique has been successfully applied to challenging matrices like bovine liver, which is rich in phospholipids (B1166683) that can cause interference. waters.com

A method using a simple methanolic extraction followed by solid-phase extraction cleanup with an Oasis PRiME MCX cartridge demonstrated high recoveries for Zilpaterol. waters.com The recovery was measured by comparing peak areas from extracts spiked before and after the SPE cleanup step. At concentrations equivalent to 1, 6, and 20 ng/g in a liver sample, the average recovery was consistently high, showcasing the method's robustness. waters.com UPLC-MS/MS methods have also been effectively used to detect Zilpaterol in horses for up to 21 days after withdrawal. researchgate.net

Table 2: UPLC-MS/MS Recovery Data for Zilpaterol in Bovine Liver Extracts

| Spiking Level in Extract (ng/g) | Equivalent Level in Tissue (ng/g) | Mean Recovery (%) | % Relative Standard Deviation |

| 0.2 | 1 | 93.3 | 4.9 |

| 1.2 | 6 | 96.5 | 3.5 |

| 4.0 | 20 | 97.5 | 4.3 |

Data adapted from a study utilizing Oasis PRiME MCX SPE cleanup. waters.com

Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS/MS) and Electrospray Ionization Ion Mobility Mass Spectrometry (ESI-IMS/MS)

Ambient ionization mass spectrometric methods, such as Atmospheric Solids Analysis Probe (ASAP), allow for the rapid screening of target molecules in complex matrices with minimal sample preparation. nih.gov ASAP-MS has been used for the real-time qualitative and semi-quantitative analysis of Zilpaterol in incurred sheep urine and tissues like kidney, muscle, liver, and lung. nih.gov This high-throughput technique allows for the analysis of dozens of samples in under an hour. nih.gov

The performance of ASAP-MS is comparable to other rapid screening methods and has been validated against LC-MS/MS. nih.gov For urine samples, the limit of detection (LOD) and limit of quantitation (LOQ) were 1.1 ng/mL and 3.7 ng/mL, respectively. nih.gov In tissues, the LODs were even lower, ranging from 0.1 to 0.4 ng/g, with LOQs between 0.4 and 1.2 ng/g. nih.gov These results confirm the suitability of ASAP-MS for rapid and sensitive screening of Zilpaterol. nih.gov While specific studies on Zilpaterol using ESI-IMS/MS are not detailed, related techniques like modified Desorption Electrospray Ionization (MDESI) MS have shown similar efficacy, with tissue LODs of 0.2-0.6 ng/g. nih.gov

Other Chromatographic and Spectrometric Approaches

While mass spectrometry-based methods are predominant, other techniques have also been developed for the analysis of Zilpaterol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) represents one of the earlier methods for measuring Zilpaterol residues in feeds and tissues. fao.org This technique typically requires extensive sample cleanup and chemical derivatization to make the analyte volatile enough for gas chromatography. researchgate.net Zilpaterol is often converted into a trimethylsilyl (B98337) derivative before analysis. researchgate.net

The process involves an acidic extraction followed by solid-phase extraction cleanup using a non-endcapped C18 cartridge. researchgate.net Detection is performed in the electron impact (EI) mode, monitoring specific ions (m/z 308, 291, 405, 390) to ensure specificity. researchgate.net The use of isotopically labeled internal standards is crucial in GC-MS to achieve accurate quantification by correcting for variability during the extensive sample preparation and derivatization steps. nih.gov Validated GC-MS methods have achieved recoveries greater than 75% and limits of detection and quantification of 7.5 ng/g and 25.0 ng/g, respectively, in feeds. researchgate.net

Table 3: Performance of a GC-MS Method for Zilpaterol in Feeds

| Parameter | Performance Value |

| Derivatization | Trimethylsilyl derivative researchgate.net |

| Monitored Ions (m/z) | 308, 291, 405, 390 researchgate.net |

| Recovery | > 75.3% researchgate.net |

| Repeatability | < 3.3% researchgate.net |

| Limit of Detection (LOD) | 7.5 ng/g researchgate.net |

| Limit of Quantitation (LOQ) | 25.0 ng/g researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Fluorescence and Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a sensitive and cost-effective alternative to mass spectrometry for routine analysis. nih.govresearchgate.net While many compounds require derivatization to become fluorescent, some, like certain steroids, are natively fluorescent. mdpi.com For Zilpaterol, an HPLC-FLD method has been developed and validated, showing performance characteristics, including LOD and LOQ, that are similar to those achieved with more complex LC-MS/MS methods. fao.org

Radiometric detection involves the use of a radiolabeled version of the compound, such as [14C]Zilpaterol Hydrochloride, to trace its metabolic fate. fao.org After administration of the radiolabeled compound to test animals, samples like plasma, urine, and tissues are collected. fao.orgfao.org The amount of radioactivity in these samples is then measured using techniques like Liquid Scintillation Counting (LSC), which allows for the quantification of the parent compound and its metabolites. fao.org This approach is fundamental in pharmacokinetic and residue depletion studies.

Radioimmunoassay

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique used for measuring the concentration of antigens by leveraging the principle of competitive binding. uomus.edu.iqnih.gov The method is founded on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen from a sample for a finite number of specific antibody binding sites. nih.gov

In the context of zilpaterol analysis, a known quantity of radioactively labeled zilpaterol, for instance, [14C]zilpaterol, is mixed with a specific antibody. fao.org When a sample containing an unknown amount of unlabeled zilpaterol is introduced, it competes with the radiolabeled zilpaterol for the antibody binding sites. As the concentration of the unlabeled zilpaterol increases, it displaces more of the radiolabeled variant. After reaching equilibrium, the antigen-antibody complexes are separated from the unbound antigen. The level of radioactivity in the complex is then measured, which is inversely proportional to the concentration of the unlabeled zilpaterol in the sample. nih.govmicrobenotes.com

A validated radioimmunoassay method has been utilized for the analysis of unchanged zilpaterol in plasma samples, demonstrating a limit of quantitation (LOQ) of 0.025 ng/mL. fao.org This level of sensitivity is crucial for pharmacokinetic studies and residue analysis. While direct use of this compound as a non-radioactive competitor in RIA is not the standard application, its primary role is as an internal standard in confirmatory methods like Liquid Chromatography-Mass Spectrometry (LC-MS), which are often used to validate the results obtained from screening assays such as RIA.

Immunochemical and Screening Methods

Immunochemical and screening methods provide rapid and cost-effective tools for the preliminary detection of zilpaterol in a large number of samples. These assays are based on the specific recognition between an antibody and the zilpaterol molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical method for detecting and quantifying substances like zilpaterol. Polyclonal and monoclonal antibody-based ELISAs have been developed, offering rapid and sensitive screening capabilities. researchgate.nettandfonline.com The principle typically involves a competitive format where zilpaterol in the sample competes with a zilpaterol-enzyme conjugate for a limited number of antibody-binding sites coated on a microtiter plate. usda.gov The resulting color intensity is inversely related to the zilpaterol concentration in the sample. researchgate.net

Research has led to the development of sensitive and specific zilpaterol ELISAs. For example, one polyclonal antibody-based assay demonstrated an average IC50 (the concentration of an inhibitor where the response is reduced by half) of 3.94 ± 0.48 ng/mL. nih.gov These assays show high specificity, with minimal cross-reactivity to other β-agonists such as clenbuterol (B1669167) and ractopamine (B1197949). researchgate.netnih.gov The robustness of these ELISAs has been demonstrated by their tolerance to various organic solvents and a range of salt concentrations. nih.gov Studies comparing ELISA results with those from instrumental methods like LC-MS/MS have shown good agreement, validating ELISA as a reliable screening tool. researchgate.nettandfonline.com While this compound is not directly used within the ELISA procedure itself, it is essential for the validation of the ELISA method and for the accurate quantification of positive samples by confirmatory techniques like LC-MS/MS.

Table 1: Performance Characteristics of a Developed Zilpaterol ELISA

| Parameter | Finding |

|---|---|

| Antibody Type | Polyclonal (from goats) |

| Average IC50 | 3.94 ± 0.48 ng/mL |

| Cross-Reactivity | No significant cross-reactivity with clenbuterol, ractopamine, salbutamol, and others. researchgate.netnih.gov |

| Solvent Tolerance | Tolerant to up to 10% (v/v) of acetone, ethanol, or methanol, and 15% (v/v) of acetonitrile or DMSO. researchgate.netnih.gov |

| pH Sensitivity | Optimal performance around pH 7.4. nih.gov |

Sample Preparation and Matrix Effects in Biological Matrices

Effective sample preparation is a cornerstone of accurate zilpaterol analysis, as it serves to extract the analyte from complex biological matrices and remove interfering substances. The management of matrix effects is particularly critical when using highly sensitive detection methods like LC-MS/MS.

Extraction Techniques for Diverse Animal Tissues and Fluids

A variety of extraction techniques have been developed and optimized for the recovery of zilpaterol from diverse biological samples, including plasma, urine, liver, kidney, muscle, fat, and feed. nih.govbohrium.com The choice of method depends on the complexity of the matrix and the subsequent analytical technique.

Common approaches include:

Solvent Extraction: Methanol, acetonitrile, and ethyl acetate (B1210297) are frequently used to extract zilpaterol from homogenized tissues. researchgate.netresearchgate.net For instance, a method for bovine tissue involves extraction with methanol after fortification with a stable isotope-labeled internal standard. apvma.gov.au

Liquid-Liquid Extraction (LLE): This technique is used to partition zilpaterol from the sample matrix into an immiscible solvent, effectively cleaning up the sample. tandfonline.com

Protein Precipitation (PPT): Often a preliminary step for plasma or serum samples, where a solvent like acetonitrile is used to precipitate and remove proteins that can interfere with analysis. researchgate.net

Solid-Phase Extraction (SPE): This is a highly effective and widely used clean-up technique. nih.govresearchgate.nettandfonline.com Various SPE cartridges, such as C18, Oasis MCX (Mixed-Mode Cation Exchange), and Molecularly Imprinted Polymers (MIPs), are employed to selectively retain zilpaterol while allowing matrix components to be washed away. fao.orgjst.go.jp The retained zilpaterol is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample. jst.go.jp

The incorporation of an internal standard like this compound at the beginning of the extraction process is crucial for methods destined for quantitative analysis by mass spectrometry. It allows for the correction of analyte losses that may occur during any of the sample preparation steps. apvma.gov.aunih.gov

Table 3: Summary of Extraction Techniques for Zilpaterol in Various Matrices

| Matrix | Extraction Technique | Key Steps |

|---|---|---|

| Muscle, Liver, Kidney | Solvent Extraction & SPE | Homogenization, extraction with methanol/acetonitrile, clean-up using MCX or MIP SPE cartridges. fao.orgapvma.gov.aujst.go.jp |

| Plasma | Protein Precipitation & SPE | PPT with acetonitrile, followed by SPE for further clean-up. nih.govbohrium.com |

| Urine | Dilution or SPE | Simple dilution for screening; SPE for confirmatory analysis to remove interfering compounds. usda.govresearchgate.net |

| Feed | Solvent Extraction & SPE | Acidic extraction followed by C18 SPE clean-up. researchgate.net |

| Beef | Enzymatic Hydrolysis & LLE & SPE | Hydrolysis with β-glucuronidase/arylsulfatase, extraction with ethyl acetate, defatting with n-hexane/methanol partitioning, and purification with MIP SPE. jst.go.jp |

Mitigation of Matrix Interference in Analytical Methods

Matrix effects, which manifest as ion suppression or enhancement in the ion source of a mass spectrometer, are a significant challenge in quantitative bioanalysis. longdom.orgresearchgate.net These effects occur when co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate and unreliable results. chromatographyonline.comchromatographyonline.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.netcrimsonpublishers.com this compound is an ideal SIL-IS because it is chemically identical to the analyte but has a different mass. hilarispublisher.com Consequently, it co-elutes with the unlabeled zilpaterol during chromatography and experiences the same degree of ion suppression or enhancement. longdom.orgnih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification. crimsonpublishers.com It has been noted that 13C-labeled standards are often superior to deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte (isotope effect). crimsonpublishers.comhilarispublisher.com

Other strategies to mitigate matrix interference include:

Optimized Sample Preparation: Thorough clean-up using techniques like SPE is crucial to remove the majority of interfering matrix components before analysis. longdom.orgchromatographyonline.com

Chromatographic Separation: Adjusting the liquid chromatography conditions (e.g., mobile phase, gradient, column) to achieve better separation between zilpaterol and interfering compounds can reduce co-elution and thus minimize matrix effects. longdom.orgchromatographyonline.com

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization process, although this may compromise the limit of detection. nih.gov

By combining meticulous sample preparation with the use of a co-eluting SIL-IS like this compound, analysts can effectively overcome the challenges posed by matrix effects and achieve reliable quantification of zilpaterol in complex biological samples. crimsonpublishers.comresearchgate.net

Validation Parameters in Analytical Method Development

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For quantitative residue analysis, key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. unl.edu These parameters are fundamental in determining the sensitivity of an analytical method. In the context of Zilpaterol analysis, achieving low LOD and LOQ values is essential for monitoring residue levels in various tissues and ensuring compliance with regulatory standards.

While specific validation studies detailing the use of this compound are not widely published, data from methods using other closely related isotopically labeled internal standards, such as d7-Zilpaterol, are indicative of the performance levels that can be achieved. unl.eduapvma.gov.au These studies, employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate the high sensitivity attainable with isotope dilution methods.

The reported LOD and LOQ values for Zilpaterol analysis in different biological matrices are summarized below.

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Bovine Kidney, Liver, Lung, Muscle | 0.02 - 0.06 ng/g | 0.1 ng/g | researchgate.net |

| Bovine Tissues (Liver, Meat, Heart, Kidney) | 0.015 - 0.061 µg/kg | 0.025 - 0.091 µg/kg | researchgate.net |

| Bovine Muscle | - | 1 µg/kg | apvma.gov.au |

| Bovine Liver | - | 3 µg/kg | apvma.gov.au |

| Bovine Kidney | - | 1 µg/kg | apvma.gov.au |

| Sheep Urine | 0.5 ng/mL | 1.0 ng/mL | unl.edu |

| Meat Samples | - | 0.2 µg/kg | nih.gov |

Accuracy refers to the closeness of a measured value to a standard or known true value, often expressed as a percentage recovery. Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov The use of this compound as an internal standard is paramount for ensuring high accuracy and precision, as it corrects for procedural errors throughout the analytical process. nih.govcrimsonpublishers.com

By adding a known quantity of the isotopically labeled standard to the sample at the beginning of the extraction process, any loss of the target analyte during sample preparation or inconsistencies in instrument response will be mirrored by the internal standard. This allows the final calculated concentration of Zilpaterol to be highly accurate and reproducible. Validation studies for Zilpaterol quantification consistently demonstrate excellent recovery and precision across various matrices when employing an isotope dilution approach. unl.edunih.gov

The following table presents typical accuracy and precision data from validated methods for Zilpaterol determination.

| Matrix | Spiked Concentration | Accuracy (Recovery %) | Precision (RSD% or CV%) | Reference |

|---|---|---|---|---|

| Cattle Plasma, Muscle, Liver, Kidney | Not Specified | ≥ 97% | Not Specified | nih.gov |

| Bovine Liver, Meat, Heart, Kidney | 0.1 - 5 µg/kg | 71% - 99% | Not Specified | researchgate.net |

| Meat Samples | Not Specified | 94.1% - 120.0% | < 10.58% | nih.gov |

| Sheep Urine | 20 ng/mL | 99.1 ± 10.6% | Not Specified | unl.edu |

Investigative Studies on Zilpaterol Metabolism and Pharmacokinetics in Animal Models

Elucidation of Metabolic Pathways and metabolite Identification

The metabolism of zilpaterol (B38607) has been shown to be qualitatively and quantitatively comparable in rats, swine, and cattle following oral administration. fao.orgapvma.gov.au The primary metabolic pathways involve hydroxylation and deisopropylation of the parent compound. fao.org

Two major metabolites of zilpaterol have been consistently identified across different animal species: deisopropyl-zilpaterol and hydroxy-zilpaterol. fao.orgapvma.gov.au In cattle urine, deisopropyl-zilpaterol was found to represent a small percentage (2.45%–5.66%) of the parent compound plus the metabolite. researchgate.net While glucuronide conjugates were not detected in cattle urine, a sulfate (B86663) conjugate was present. researchgate.net Studies in rats have shown that in feces, the major metabolite is hydroxy-zilpaterol. fao.org The parent zilpaterol free base is also observed alongside these metabolites. fao.org

The metabolism of zilpaterol is largely consistent across rats, swine, and cattle. fao.orgapvma.gov.au Unchanged zilpaterol is the main compound excreted in the urine of all three species. apvma.gov.au However, there are some quantitative differences in the excretion routes. fao.orgapvma.gov.au

The following table provides a comparative overview of the percentage of zilpaterol and its metabolites found in the excreta of different animal species.

| Metabolite | Rat (Urine) | Rat (Feces) | Swine (Urine) | Cattle (Urine) |

|---|---|---|---|---|

| Zilpaterol | 7.1% | 50.0% | 73.2% | 70.9% |

| Deisopropyl-zilpaterol | 4.1% | 15.2% | 8.4% | 7.3% |

| Hydroxy-zilpaterol | 68.8% | 5.9% | 3.3% | 6.4% |

Pharmacokinetic Research in Non-Human Species

Pharmacokinetic studies have been conducted to understand the absorption, distribution, and elimination of zilpaterol in various animal models.

Zilpaterol is readily absorbed after oral administration in rats, swine, and cattle. apvma.gov.au Following absorption, it is distributed throughout the body. apvma.gov.au The elimination of zilpaterol and its metabolites is primarily through the urine, with the remainder excreted in the feces. fao.orgapvma.gov.au There are species-specific differences in the primary route of excretion. fao.orgapvma.gov.au

The table below summarizes the primary excretion routes in different animal models.

| Species | Urine Excretion | Feces Excretion |

|---|---|---|

| Cattle | ~80% | ~20% |

| Swine | ~85% | ~15% |

| Rats | ~50% | ~50% |

In rats, a more rapid urinary excretion has been observed in males compared to females (30% versus 20%). fao.org

Radiolabelled residue depletion studies in cattle have shown that a steady state is achieved by 12 days of treatment. fao.orgapvma.gov.au Following administration, zilpaterol and its metabolites are distributed to various tissues. The highest concentrations of radioactivity are typically found in the liver and kidneys, which are involved in metabolism and elimination. fao.org

In a study with cattle, radioactive residues were detectable in the liver at 192 hours (8 days) following a single oral dose. fao.org After repeated daily doses, residues were detected in the liver and kidney for up to 96 hours post-dose. fao.orgapvma.gov.au No residues were detected in fat after 12 hours, and none were found in muscle after 48 hours. fao.orgapvma.gov.au At 12 hours post-dose, the concentration of radioactive residues was observed in the following descending order: liver, kidney, reticulum, omasum, abomasum, rumen, muscle, and fat. apvma.gov.au

The ratio of tissue radioactivity concentration to that of plasma (Rt/p) in rats showed that the highest ratios were in the kidneys and liver. fao.org The concentration of the drug depletes in all tissues and organs between 0.5 hours and 24 hours after a single oral dose. fao.org

Isotopic Tracing for Metabolic Flux Analysis in Biological Systems

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing a molecule containing a stable, non-radioactive isotope, such as Carbon-13 (¹³C), researchers can follow its journey as it is absorbed, distributed, metabolized, and excreted within a biological system. researchgate.netnih.gov This methodology is fundamental to metabolic flux analysis (MFA), a sophisticated approach that quantifies the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comresearchgate.net Unlike traditional methods that measure only the concentrations of metabolites, ¹³C-MFA provides a dynamic view of cellular metabolism, revealing how pathways are utilized and regulated under specific conditions. researchgate.netethz.ch

The core principle of ¹³C-MFA involves administering a ¹³C-labeled substrate to a biological system, such as a cell culture or an animal model, until it reaches an isotopic steady state. researchgate.net At this point, the distribution of ¹³C atoms among various metabolites reflects the activity of the interconnecting metabolic pathways. nih.gov Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to measure the specific labeling patterns of these metabolites. researchgate.netcreative-proteomics.com By comparing the observed isotopic enrichment in products to that of the initial tracer, and using computational models, the rates of intracellular fluxes can be accurately estimated. researchgate.net

In the context of xenobiotic metabolism, administering a compound like Zilpaterol-13C3 Hydrochloride allows for precise tracking of the drug's fate. The three ¹³C atoms act as a stable isotopic signature, enabling researchers to distinguish the administered compound and its subsequent metabolites from any endogenously present molecules of similar mass. nih.gov As the labeled Zilpaterol is processed in the body, the ¹³C label is retained in its metabolic products.

Studies on Zilpaterol metabolism have identified two primary metabolites in animal models such as cattle, swine, and rats: deisopropyl-zilpaterol and hydroxy-zilpaterol. fao.org Using this compound as a tracer, the metabolic flux towards the formation of these metabolites can be quantified. High-resolution mass spectrometry is the key analytical tool for this purpose. nih.govtandfonline.com It can differentiate between the unlabeled parent drug (M+0) and the labeled version (M+3), as well as the labeled metabolites that would also exhibit a +3 mass shift compared to their unlabeled counterparts.

By measuring the relative abundance of these labeled and unlabeled species in various tissues (e.g., liver, kidney, muscle) and excreta over time, a detailed pharmacokinetic and metabolic profile can be constructed. fao.orgnih.gov This allows for the calculation of rates of absorption, elimination, and metabolic conversion. For instance, the ratio of labeled metabolite to the labeled parent compound in the liver can provide a direct measure of the rate of that specific biotransformation.

The data generated from such an experiment can be compiled to understand the metabolic flux of Zilpaterol through its primary biotransformation pathways.

Table 1: Hypothetical Mass Isotopomer Distribution of Zilpaterol and its Metabolites in Bovine Liver Following Administration of this compound

| Compound | Mass Isotopomer | Relative Abundance (%) | Inferred Metabolic Flux |

| Zilpaterol | M+0 (Unlabeled) | 5 | Low endogenous presence |

| M+3 (¹³C₃-labeled) | 95 | High tracer availability | |

| Deisopropyl-Zilpaterol | M+0 (Unlabeled) | 8 | Basal metabolic level |

| M+3 (¹³C₃-labeled) | 92 | Significant flux through deisopropylation pathway | |

| Hydroxy-Zilpaterol | M+0 (Unlabeled) | 12 | Basal metabolic level |

| M+3 (¹³C₃-labeled) | 88 | Major flux through hydroxylation pathway |

This table is illustrative and represents hypothetical data from a tracer experiment designed to show how the relative abundance of labeled and unlabeled compounds can be used to infer metabolic pathway activity.

By applying the principles of isotopic tracing with this compound, researchers can gain a quantitative understanding of its metabolic fate, identifying the primary routes of clearance and the efficiency of specific enzymatic transformations in various animal models. This detailed metabolic flux information is crucial for a comprehensive assessment of the compound's pharmacokinetics.

Environmental Behavior and Residue Research

Occurrence and Fate of Zilpaterol (B38607) Residues in Food-Producing Animals and the Environment

Residue Depletion Profiles in Edible Tissues (e.g., Liver, Kidney, Muscle, Fat)

Following administration, Zilpaterol is absorbed, metabolized, and gradually eliminated from the animal's body. The rate of depletion varies significantly across different edible tissues. Liver and kidney, being primary organs for metabolism and excretion, consistently show the highest residue concentrations, which persist longer than in muscle or fat. fao.org

Radiolabelled residue depletion studies in cattle have shown that a steady state in tissues is reached after approximately 12 days of feeding. oup.com After the withdrawal of the medicated feed, residues deplete rapidly. Studies indicate that no measurable residues are detected in fat after 12 hours or in muscle after 48 hours. fao.org However, residues in the liver and kidney can be detected for longer periods, up to 96 hours post-administration. fao.org

In a study conducted on sheep fed Zilpaterol hydrochloride for 10 consecutive days, tissue residues decreased rapidly during the withdrawal period. nih.govresearchgate.net Liver and kidney tissues initially had the highest concentrations, which declined significantly within the first two days of withdrawal. researchgate.net Muscle residues were lower initially and also depleted quickly. researchgate.net

The table below summarizes findings from a residue depletion study in sheep.

Zilpaterol Residue Depletion in Sheep Tissues (ng/g)

| Withdrawal Period | Liver | Kidney | Muscle |

|---|---|---|---|

| 0 Days | 29.3 | 29.6 | 13.3 |

| 2 Days | 1.5 | 1.10 | 0.86 |

| 5 Days | 0.13 | 0.09 | 0.12 |

| 9 Days | 0.10 | Below Detection Limit | 0.08 |

Data sourced from a study measuring residues via LC-MS/MS-ES (external standard) after a 10-day dietary administration. researchgate.net

Parent Zilpaterol is the main component of the extractable residue in liver, kidney, and muscle, though its ratio to the total extracted residue decreases over time. apvma.gov.au Deisopropyl-zilpaterol has been identified as a minor metabolite in the extractable fraction. fao.orgapvma.gov.au

Environmental Pathways and Persistence (e.g., Soil Mobility)

When veterinary drugs are administered to livestock, they can be excreted in urine and feces, entering the environment through manure application to agricultural lands. The environmental fate of these compounds is governed by processes such as degradation, mobility, and bioaccumulation. fao.org

The persistence of a chemical in the environment is often measured by its half-life (DT50), which is the time it takes for 50% of the compound to disappear. fao.org Degradation can occur through biological processes (biodegradation by microorganisms) and physicochemical processes like hydrolysis (reaction with water) or photolysis (breakdown by sunlight). fao.org

A pesticide's mobility in soil, or its potential to move into groundwater, is influenced by its water solubility and its tendency to adhere to soil particles, a process called sorption. fao.org The soil-water partition coefficient (KOC) is a key parameter used to predict mobility. fao.org The application of certain chemicals to land can also have indirect effects, such as increasing soil erosion, which can remobilize other persistent compounds stored in the soil. nih.gov Specific quantitative data on the soil mobility, persistence (DT50), and degradation pathways for Zilpaterol hydrochloride in the environment are not detailed in the available research.

Analytical Strategies for Regulatory Compliance and Surveillance of Residues

Methodologies for Monitoring Zilpaterol in Animal-Derived Products

To ensure food safety and enforce regulatory limits, highly sensitive and specific analytical methods are required for monitoring Zilpaterol residues in products of animal origin. jst.go.jpnewfoodmagazine.com The most common and reliable technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). jst.go.jpnih.govbohrium.com

The analytical process typically involves several key steps:

Extraction: The target compound, Zilpaterol, is extracted from the homogenized tissue sample (e.g., muscle, liver, kidney). jst.go.jpresearchgate.net This often involves using solvents like ethyl acetate (B1210297) or acetonitrile (B52724). jst.go.jpnih.govmhlw.go.jp For some tissues, a hydrolysis step using enzymes may be performed first to release conjugated forms of the residue. jst.go.jpresearchgate.net

Clean-up/Purification: The crude extract is purified to remove interfering substances like fats and proteins that could affect the instrumental analysis. jst.go.jp This is commonly achieved using Solid Phase Extraction (SPE) with cartridges like ODS (C18) or specialized materials such as Molecularly Imprinted Polymers. jst.go.jpresearchgate.net

LC-MS/MS Analysis: The purified extract is injected into the LC-MS/MS system. The liquid chromatography component separates Zilpaterol from other remaining compounds, and the tandem mass spectrometer provides highly specific detection and quantification. jst.go.jpnih.gov

To ensure accuracy and precision, an internal standard is added to the sample before extraction. nih.gov Isotopically labeled versions of the analyte, such as Zilpaterol-13C3 Hydrochloride or Zilpaterol-d7, are ideal for this purpose as they behave almost identically to the target compound during extraction and analysis but are distinguishable by the mass spectrometer. nih.govunl.edu

Method validation is crucial to demonstrate that the analytical procedure is fit for its purpose. nih.govtandfonline.com Key validation parameters include:

Linearity: The method produces results that are directly proportional to the concentration of the analyte. jst.go.jp

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. For Zilpaterol in beef, LOQs of 0.2 µg/kg have been achieved. jst.go.jpnih.gov

Recovery: The percentage of the analyte that is successfully recovered through the entire extraction and clean-up process. Average recoveries typically range from 71% to over 100%. jst.go.jpnih.govtandfonline.com

Precision: The degree of agreement among repeated measurements, often expressed as the relative standard deviation (RSD). jst.go.jp

International Research Initiatives for Veterinary Drug Residue Control Programs

Global food trade necessitates harmonized standards for veterinary drug residues to protect consumers and facilitate commerce. newfoodmagazine.com International bodies play a crucial role in evaluating the safety of these residues and recommending standards.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international scientific expert committee that evaluates the safety of veterinary drugs and their residues in food. fao.orgwho.int JECFA establishes health-based guidance values such as the Acceptable Daily Intake (ADI) and recommends Maximum Residue Limits (MRLs). fao.org The MRL is the maximum concentration of a residue legally permitted in a food product. newfoodmagazine.com

Based on JECFA's scientific assessments, the Codex Alimentarius Commission (CAC), the international food standards-setting body, discusses and may adopt these MRLs as global standards. fao.org After extensive debate over several years, the CAC voted to adopt MRLs for Zilpaterol hydrochloride in cattle tissues in November 2023. fao.org

The adopted MRLs for Zilpaterol (defined as the free base) in bovine tissues are:

Muscle: 0.5 µg/kg fao.org

Liver: 3.5 µg/kg fao.orggforss.org

Kidney: 3.3 µg/kg fao.orggforss.org

These internationally recognized limits provide a benchmark for national regulatory programs to monitor Zilpaterol residues in meat products, ensuring they are safe for human consumption. newfoodmagazine.com

Mechanistic and Molecular Research of Zilpaterol Action in Animal Systems

Beta-Adrenergic Receptor Agonism and Signaling Cascades

Zilpaterol (B38607) Hydrochloride (ZH) exerts its physiological effects by acting as a β-adrenergic agonist. It functions by binding to and activating β-adrenergic receptors (β-ARs), which are members of the G-protein coupled receptor (GPCR) superfamily, located on the cell membranes of various tissues, including muscle and fat. This interaction initiates a cascade of intracellular signaling events that fundamentally alter cellular metabolism.

Receptor Binding Characteristics (e.g., β1 and β2 Adrenoceptors)

Zilpaterol demonstrates an ability to bind to multiple subtypes of β-adrenergic receptors, but it shows a clear preference for the β2-adrenoceptor. Research indicates that while Zilpaterol can bind to both β1-AR and β2-AR, its binding affinity is significantly greater for the β2-AR subtype, which is the predominant form found in the skeletal muscle and adipose tissue of cattle.

Quantitative binding studies have determined the inhibition constant (Ki), a measure of binding affinity where a lower value indicates a stronger bond. For Zilpaterol, the Ki for the β2-AR is approximately 1.1 x 10⁻⁶ M, whereas for the β1-AR, it is about an order of magnitude higher at 1.0 x 10⁻⁵ M, confirming its higher affinity for the β2 subtype. This preferential binding is central to its mode of action, as the subsequent signaling cascade is primarily mediated through the β2-AR.

| Receptor Subtype | Inhibition Constant (Ki) | Relative Affinity |

|---|---|---|

| β2-Adrenoceptor | 1.1 x 10⁻⁶ M | Higher |

| β1-Adrenoceptor | 1.0 x 10⁻⁵ M | Lower |

G-Protein Coupled Receptor Pathways and Adenylyl Cyclase Activation

Upon binding of Zilpaterol to a β2-adrenergic receptor, the receptor undergoes a conformational change. This change activates an associated heterotrimeric G-protein, specifically a stimulatory G-protein (Gs). The activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gs alpha subunit (Gαs).

The now-activated Gαs-GTP complex dissociates from the receptor and the Gβγ subunit dimer. The free Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine-3',5'-monophosphate (cAMP).

This elevation in intracellular cAMP levels is a critical step in the signaling cascade. The cAMP molecules then activate downstream effector proteins, most notably Protein Kinase A (PKA). The activation of PKA by cAMP initiates a series of phosphorylation events on various cellular enzymes and transcription factors, which ultimately leads to the physiological responses associated with Zilpaterol, such as altered protein and lipid metabolism. Continuous or overstimulation of β-ARs can lead to receptor desensitization, a process that downregulates the signaling pathway to prevent excessive cellular response.

Molecular Mechanisms of Repartitioning Effects

The primary effect of Zilpaterol in animal systems is as a "repartitioning agent," meaning it shifts nutrient utilization away from fat deposition (lipogenesis) and towards muscle growth (protein accretion). This is achieved through the direct molecular modulation of anabolic and catabolic pathways in skeletal muscle and adipose tissue.

Lipolysis and Lipogenesis Pathways

In adipose tissue, the Zilpaterol-induced signaling cascade has the opposite effect to that in muscle. The activation of PKA in adipocytes leads to the phosphorylation and activation of enzymes responsible for the breakdown of stored fats, a process known as lipolysis. This results in the hydrolysis of triacylglycerols into glycerol (B35011) and non-esterified fatty acids (NEFA), which are then released into circulation.

Gene Expression and Proteomic Studies Related to Zilpaterol Response

Research into the genomic and proteomic responses to Zilpaterol has provided deeper insight into its molecular mechanisms. Studies have shown that Zilpaterol administration significantly alters the expression of numerous genes involved in muscle growth, structure, and metabolism.

For instance, Zilpaterol supplementation has been shown to cause a shift in muscle fiber type by altering the expression of myosin heavy chain (MHC) genes. Specifically, it tends to decrease the expression of MHC-IIA mRNA while increasing the cross-sectional area of MHC-IIX fibers, which are more glycolytic. This shift is consistent with the rapid muscle hypertrophy induced by the compound.

In adipose tissue, transcriptomic analysis has revealed that Zilpaterol alters the expression of genes involved in stress response and mitochondrial activity. In muscle, Zilpaterol can also downregulate the expression of the β-adrenergic receptors themselves (β1-AR and β2-AR), which may be a feedback mechanism to prolonged stimulation. Furthermore, studies have documented changes in the expression of genes that regulate lipid metabolism, including lipoprotein lipase (B570770) (LPL) and hormone-sensitive lipase (HSL).

| Gene/Protein | Tissue | Observed Effect | Potential Consequence |

|---|---|---|---|

| Myosin Heavy Chain (MHC)-IIA mRNA | Skeletal Muscle | Decrease | Shift toward more glycolytic muscle fiber types |

| Myosin Heavy Chain (MHC)-IIX Fiber Area | Skeletal Muscle | Increase | Muscle fiber hypertrophy |

| β1-Adrenergic Receptor (β1-AR) mRNA | Skeletal Muscle | Decrease | Receptor downregulation/desensitization |

| β2-Adrenergic Receptor (β2-AR) mRNA & Protein | Skeletal Muscle | Decrease | Receptor downregulation/desensitization |

| AMP-activated protein kinase (AMPK) | Skeletal Muscle | Increased abundance and activation | Alteration of cellular energy homeostasis |

| Hormone-Sensitive Lipase (HSL) mRNA | Adipose/Muscle | Increase | Promotion of lipolysis |

| Lipoprotein Lipase (LPL) mRNA | Adipose/Muscle | Increase | Modulation of lipid metabolism |

Gene Expression Analysis in Muscle Tissue (e.g., Longissimus dorsi)

Zilpaterol Hydrochloride (ZH) primarily interacts with β2-adrenergic receptors (β2-AR), which are predominant in the muscle and adipose tissue of cattle. scirp.org This interaction triggers a cascade of intracellular signaling that alters gene expression, ultimately leading to enhanced muscle growth. oup.com

Studies on bovine satellite cells and muscle tissue, including the Longissimus dorsi, have revealed significant changes in the messenger RNA (mRNA) abundance of several key genes following ZH administration:

β-Adrenergic Receptors (β-AR): Paradoxically, ZH administration has been shown to decrease the mRNA expression of β1-AR, β2-AR, and β3-AR in proliferating myoblasts. oup.comoup.com This suggests a potential feedback mechanism where the cell downregulates receptor production in response to prolonged agonist stimulation. For instance, ZH at concentrations of 0.01 and 1 µM decreased β2-AR mRNA in bovine satellite cells. oup.com

Myosin Heavy Chain (MHC) Isoforms: ZH influences the expression of genes encoding different myosin heavy chain proteins, which are critical components of muscle fibers. A notable effect is the increased mRNA expression of the fast-twitch glycolytic fiber type, MHC-IIX. scirp.orgnih.gov Conversely, the mRNA abundance of the MHC-IIA isoform has been observed to decrease. nih.goviastatedigitalpress.comresearcher.life

Lipid Metabolism Genes: In sheep, ZH treatment increased the relative mRNA expression of genes for several enzymes involved in fatty acid metabolism in the Longissimus dorsi muscle. These include lipoprotein lipase (LPL), hormone-sensitive lipase (HSL), glycerol-3-phosphate acyltransferase (GPAT1), and diglyceride acyltransferase (DGAT1). mdpi.com This indicates that ZH promotes greater absorption and utilization of fatty acids. mdpi.com

Insulin-like Growth Factor I (IGF-I): Some studies have reported a tendency for an increase in IGF-I mRNA expression in response to ZH, which could contribute to the observed muscle hypertrophy. scirp.orgoup.com

| Gene Category | Specific Gene | Observed Effect of Zilpaterol | Animal Model | Reference |

| Adrenergic Receptors | β1-AR | Decrease in mRNA | Bovine | oup.comoup.com |

| β2-AR | Decrease in mRNA | Bovine | oup.comoup.com | |

| β3-AR | Decrease in mRNA | Bovine | oup.comoup.com | |

| Myosin Heavy Chains | MHC-IIA | Decrease in mRNA | Bovine | iastatedigitalpress.comresearcher.life |

| MHC-IIX | Increase in mRNA | Bovine | scirp.orgnih.gov | |

| Lipid Metabolism | LPL, HSL, GPAT1, DGAT1 | Increase in mRNA | Ovine | mdpi.com |

| Growth Factors | IGF-I | Tendency to Increase mRNA | Bovine | scirp.orgoup.com |

Effects on Muscle Fiber Type Transition

The changes in gene expression induced by Zilpaterol translate into physical alterations in the muscle fiber composition and size. The primary effect is a shift towards a faster, more glycolytic muscle phenotype. oup.comnih.gov This transition is a key component of the muscle hypertrophy observed with ZH administration. nih.gov

Research has demonstrated that ZH treatment leads to:

Shift in Fiber Type Proportion: By increasing the expression of MHC-IIX, ZH promotes a shift from slower, oxidative fiber types (like MHC-I) to faster, glycolytic fiber types (MHC-IIX). oup.com This transition results in muscle that is capable of more powerful contractions but is also more prone to fatigue.

These alterations in muscle fiber characteristics are believed to be a direct result of the activation of β2-adrenergic receptors and the subsequent changes in protein synthesis and degradation pathways within the muscle cells. oup.com

| Muscle Fiber Parameter | Muscle Fiber Type | Observed Effect of Zilpaterol | Animal Model | Reference |

| Cross-Sectional Area | MHC-I | No significant effect | Bovine | iastatedigitalpress.com |

| MHC-IIA | No significant effect | Bovine | iastatedigitalpress.com | |

| MHC-IIX | Significant increase | Bovine | iastatedigitalpress.comresearchgate.net | |

| Fiber Proportion | MHC-I, MHC-IIA, MHC-IIX | No significant effect on proportion | Bovine | iastatedigitalpress.com |

| Phenotype Shift | General | Shift towards faster, glycolytic fibers | Bovine | oup.comnih.gov |

Future Directions and Emerging Research Avenues for Zilpaterol 13c3 Hydrochloride

Development of Novel Isotopic Labeling Strategies for Enhanced Research Tools

The current three-carbon-13 labeling of Zilpaterol-13C3 Hydrochloride is fundamental for its use in mass spectrometry-based quantification. However, future research could benefit significantly from the development of more complex and varied isotopic labeling strategies. ualberta.ca These novel analogs could serve as powerful tracers to investigate intricate biochemical processes beyond simple quantification. kuleuven.benih.gov

Emerging research could focus on synthesizing Zilpaterol (B38607) with different isotopic signatures, such as:

Nitrogen-15 (B135050) (¹⁵N) labeling: Incorporating ¹⁵N into the imidazole (B134444) ring could help elucidate the metabolic fate of this specific molecular region.

Deuterium (B1214612) (²H) labeling: Replacing specific hydrogen atoms with deuterium could be used to study kinetic isotope effects, providing insights into enzyme mechanisms involved in Zilpaterol metabolism.

Multi-element labeling (¹³C, ¹⁵N, ²H): Creating Zilpaterol molecules with a combination of stable isotopes would allow for highly sophisticated tracing experiments, enabling researchers to track different parts of the molecule simultaneously through complex metabolic networks. nih.gov

These advanced research tools, analogous to tracers used in broader metabolic research, would enable more detailed studies of Zilpaterol's mechanism of action, metabolic pathways, and potential off-target effects with unprecedented precision. kuleuven.benih.gov

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) for Deeper Biological Insights

The use of this compound and other novel isotopic tracers is poised to revolutionize our understanding of the compound's biological impact when integrated with "omics" technologies.

Metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) can leverage ¹³C-labeled Zilpaterol to trace the atoms of the compound as they are incorporated into downstream metabolites within an organism. nih.gov This allows for the unambiguous identification of metabolic pathways affected by Zilpaterol administration. kuleuven.be For instance, studies have already shown that Zilpaterol influences serum metabolites, increasing creatinine (B1669602) and decreasing non-esterified fatty acids (NEFA) and glucose in heifers. nih.gov Using an isotopic tracer like Zilpaterol-13C3 would allow researchers to determine if the carbon backbone of Zilpaterol is incorporated into other metabolic products or to simply track its influence on endogenous metabolic fluxes with greater clarity.

Proteomics: Zilpaterol is known to increase muscle mass. mdpi.com Isotopic tracers can be used in conjunction with proteomics to investigate how Zilpaterol affects protein turnover. By measuring the incorporation of stable isotope-labeled amino acids into muscle tissue, researchers can quantify rates of muscle protein synthesis and breakdown, providing a dynamic view of how Zilpaterol achieves its muscle-building effects. nih.gov This approach would offer a more detailed mechanistic understanding beyond static measurements of muscle size or protein content. Furthermore, research has identified Zilpaterol's impact on gene expression in muscle tissue, opening another "omics" frontier for investigation. mdpi.com

Enhanced Analytical Methods for Trace-Level Detection and Multi-Residue Analysis

This compound is indispensable for the development and validation of sensitive analytical methods required for regulatory monitoring and food safety. Future research will continue to push the boundaries of detection, focusing on ultra-trace levels and simultaneous analysis of multiple compounds.

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), specifically liquid chromatography–quadrupole-Orbitrap high-resolution mass spectrometry (LC-Q-Orbitrap HRMS), are at the forefront of this research. tandfonline.comnih.gov These methods, which rely on isotopic internal standards like Zilpaterol-13C3 for accuracy, can achieve exceptionally low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net This is crucial for detecting residues resulting from accidental feed contamination, where exposure levels can be far below those required to elicit a physiological response. nih.govusda.gov

Furthermore, there is a growing need for efficient multi-residue analysis methods that can simultaneously screen for Zilpaterol and other β-agonists like ractopamine (B1197949) and clenbuterol (B1669167). koreascience.krnih.gov The development of these methods simplifies and accelerates the testing process for regulatory bodies. This compound is a key component in these complex assays, helping to correct for matrix effects that can vary significantly between different analytes and sample types (e.g., muscle, liver, kidney). koreascience.kr

| Analytical Method | Matrix | Reported Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-Q-Orbitrap HRMS | Bovine Liver, Meat, Heart, Kidney | LOD: 0.015-0.061 μg/kg; LOQ: 0.025-0.091 μg/kg | nih.gov |

| Immunochromatographic Assay (ICA) | Sheep Urine | LOD = 1.7 ng/mL | nih.govresearchgate.net |

| Immunochromatographic Assay (ICA) | Sheep Tissue | LOD ~2.4 ng/g | nih.govresearchgate.net |

| LC-MS/MS | Bovine Tissues | LOQ for Zilpaterol: 1.3 ng/g | researchgate.net |

Elucidation of Species-Specific Metabolic and Pharmacokinetic Nuances Through Isotopic Tracers

Using isotopic tracers like [¹⁴C]Zilpaterol has been fundamental in defining the metabolism and pharmacokinetics of the compound, and future work with stable isotopes like Zilpaterol-13C3 can refine this understanding. fao.org Such studies reveal significant differences in how various species absorb, distribute, metabolize, and excrete Zilpaterol.

In cattle, swine, and rats, metabolism is considered qualitatively and quantitatively similar. fao.org The parent Zilpaterol compound is the primary substance excreted in the urine, with major metabolites identified as deisopropyl-zilpaterol and hydroxy-zilpaterol. fao.org In rats specifically, excretion is divided almost equally between urine and faeces, with hydroxy-zilpaterol being the major metabolite in faeces. fao.org

In contrast, studies in horses show a different pharmacokinetic profile. In equines, Zilpaterol is highly bioavailable, shows significant resistance to metabolism, and is excreted largely unchanged in the urine. nih.gov It also demonstrates a long terminal half-life of approximately five days in horses, which is a critical consideration for regulatory bodies in equestrian sports. nih.gov

This compound is the ideal tool for future comparative pharmacokinetic studies. It allows for precise measurement of absorption rates, plasma concentrations, tissue distribution, and excretion timelines in different species without the need for radioactive materials. This research is vital for establishing appropriate withdrawal periods in food-producing animals and for understanding residue profiles in non-target species.

| Species | Key Metabolic / Pharmacokinetic Finding | Primary Excretion Route | Reference |

|---|---|---|---|

| Cattle | Parent zilpaterol is the main compound excreted. Major metabolites are deisopropyl-zilpaterol and hydroxy-zilpaterol. | Urine (~80%) | fao.org |

| Swine | Metabolism is comparable to cattle and rats. | Urine (~85%) | fao.org |

| Rats | Hydroxy-zilpaterol is a major metabolite in faeces. | Urine (~50%) and Faeces (~44%) | fao.orgfao.org |

| Horses | Highly bioavailable, resistant to biotransformation, and has a long terminal half-life (~5 days). | Urine (as unchanged Zilpaterol) | nih.gov |

Research on Environmental Cycling and Remediation Strategies for Zilpaterol and its Metabolites

A significant emerging research area is the environmental fate of Zilpaterol. Since Zilpaterol and its metabolites are primarily excreted in the urine and faeces of livestock, understanding their subsequent behavior in the environment is crucial. fao.org Future research must investigate the persistence and mobility of these compounds in agricultural settings, particularly in soil and water systems.

Key research questions that need to be addressed include:

Persistence in Soil: How long do Zilpaterol and its primary metabolites remain in soil after the application of manure from treated animals?

Degradation Pathways: What are the primary mechanisms of degradation? This involves studying the potential for photolysis (breakdown by sunlight) and microbial degradation in soil and water. nih.gov

Mobility and Leaching: What is the potential for Zilpaterol and its metabolites to leach through the soil profile and contaminate groundwater? nih.gov This requires an understanding of the compound's adsorption characteristics in different soil types.

Impact on Ecosystems: What are the potential effects of trace levels of Zilpaterol on soil microbial communities and aquatic ecosystems?

Isotopically labeled Zilpaterol, including Zilpaterol-13C3, would be an invaluable tool in these environmental studies. It would allow scientists to trace the movement and transformation of the compound in complex environmental matrices like soil and water, providing clear data to inform risk assessments and guide the development of potential remediation strategies if needed.

Q & A

Q. What analytical techniques are recommended for characterizing Zilpaterol-13C3 Hydrochloride in pharmacokinetic studies?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment and metabolic byproducts, ensuring separation from unlabeled Zilpaterol.

- Validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy , focusing on <sup>13</sup>C signals at positions corresponding to the labeled isopropylamine group .

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 294.15 for Zilpaterol-13C3) and rule out isotopic interference .

Table 1: Comparison of Analytical Techniques

| Technique | Sensitivity | Sample Preparation | Key Parameters |

|---|---|---|---|

| LC-MS/MS | High | Protein precipitation, SPE | Collision energy, ion transitions |

| NMR | Moderate | Lyophilization | <sup>13</sup>C chemical shift, coupling |

| HRMS | Very High | Minimal | Mass accuracy (<1 ppm), isotopic pattern |

Q. What storage conditions are optimal for maintaining this compound stability?

Methodological Answer:

Q. How should researchers design controls for in vitro studies involving this compound?

Methodological Answer:

- Include unlabeled Zilpaterol Hydrochloride as a non-isotopic control to assess labeling efficiency.

- Use solvent-only controls to rule out matrix effects in cell-based assays (e.g., β-adrenergic receptor activation) .

- Validate assay specificity with competitive antagonists (e.g., propranolol) to confirm receptor-binding mechanisms .

Advanced Research Questions

Q. How can researchers address variability in this compound’s metabolic stability across biological matrices?

Methodological Answer:

- Perform matrix effect studies by spiking Zilpaterol-13C3 into plasma, liver microsomes, and urine to quantify recovery rates (±15% acceptable variance) .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific clearance rates, integrating in vitro metabolic data .

- Use cross-validation with unlabeled Zilpaterol to distinguish isotope effects from matrix interference .

Q. What statistical methods reconcile contradictory data on this compound’s receptor binding affinity?

Methodological Answer:

- Employ Bayesian meta-analysis to pool data from heterogeneous studies, weighting results by methodological rigor (e.g., sample size, blinding) .

- Conduct sensitivity analyses to identify confounding variables (e.g., assay temperature, receptor isoform differences) .

- Validate findings using surface plasmon resonance (SPR) for real-time binding kinetics, reducing variability from endpoint assays .

Table 2: Methodological Quality Criteria for Receptor Binding Studies

| Criterion | High-Quality Study | Common Pitfalls |

|---|---|---|

| Binding Assay Type | SPR or Isothermal Titration | Endpoint-only measurements |

| Replicates | n ≥ 3 technical, n ≥ 3 biological | Insufficient replication |

| Data Transparency | Raw data and analysis code shared | Selective reporting of results |

Q. How can isotopic labeling impact this compound’s pharmacokinetic profile compared to the unlabeled form?

Methodological Answer:

- Compare area under the curve (AUC) and half-life (t½) between labeled and unlabeled forms in crossover animal studies.

- Monitor isotope effects via metabolic trapping assays, particularly in cytochrome P450-mediated pathways (e.g., CYP2D6) .

- Use stable isotope-labeled internal standards in mass spectrometry to correct for ion suppression/enhancement .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in this compound dosing studies?

Methodological Answer:

- Document batch-specific isotopic purity (≥98% by NMR) and solubility profiles in dosing vehicles (e.g., DMSO, saline) .

- Follow FAIR data principles : Make raw LC-MS/MS spectra, animal protocols, and statistical scripts publicly accessible .

- Use blinded sample analysis to minimize observer bias in pharmacokinetic parameter calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.